molecular formula C15H21NO2 B8386822 4-(4-Hydroxypiperidinyl)butyrophenone

4-(4-Hydroxypiperidinyl)butyrophenone

Cat. No.: B8386822
M. Wt: 247.33 g/mol
InChI Key: IUFSJZOWNJNCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxypiperidinyl)butyrophenone is a significant chemical scaffold in medicinal chemistry, particularly recognized for its role as a core structural motif in the development of psychoactive pharmaceuticals. It forms the fundamental framework of the butyrophenone class of high-potency typical antipsychotics . The compound's value stems from its piperidine and butyrophenone moieties, which together enable versatile molecular interactions and are frequently explored in structure-activity relationship (SAR) studies to optimize affinity for neurological targets . This compound serves as a critical intermediate in pharmaceutical research for the synthesis and discovery of dopamine receptor antagonists . Its structural features are integral to the mechanism of action of several neuroleptic agents, which are believed to exert their primary effects through strong antagonism of dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways . Research into this chemical series has demonstrated potent pharmacological activities, with certain derivatives exhibiting notable analgesic properties . Beyond its historical applications, this versatile scaffold remains highly relevant in modern drug discovery. It is being investigated in the design of multitarget-directed ligands, including novel 4-oxypiperidine derivatives that act as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity, representing a promising approach for treating complex neurodegenerative disorders like Alzheimer's disease . This product is intended for research purposes as a key building block in synthetic organic and medicinal chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-1-phenylbutan-1-one

InChI

InChI=1S/C15H21NO2/c17-14-8-11-16(12-9-14)10-4-7-15(18)13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2

InChI Key

IUFSJZOWNJNCTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below highlights structural variations and pharmacological profiles of key butyrophenone derivatives:

Compound Structural Features Pharmacological Activity Clinical Use Key References
4-(4-Hydroxypiperidinyl)butyrophenone Phenylketone backbone with 4-hydroxypiperidine substituent Moderate D2 antagonism; potential metabolic stability Preclinical studies
Haloperidol 4-Chlorophenyl and 4-fluorobutyrophenone groups High D2 antagonism; typical antipsychotic Schizophrenia, Tourette's syndrome
Spiperone Spirocyclic structure with fluorophenyl group High affinity for D2 and D4 receptors; research tool Limited clinical use
Timiperone Thioxo-benzimidazole metabolites; tissue affinity Long-lasting tissue retention; antipsychotic Schizophrenia (Japan)
Centbutindole (Biriperone) Triazatetracyclo structure; dual D2/5HT2A antagonism Comparable efficacy to risperidone Investigational antipsychotic
SYA013 Homopiperazine analogue of haloperidol Atypical antipsychotic profile; reduced extrapyramidal effects Preclinical development

Receptor Binding and Selectivity

  • Spiperone: Demonstrates subnanomolar D2 affinity (Ki ~0.1 nM) and notable D4 selectivity, making it valuable in receptor studies .

Pharmacokinetic Profiles

Parameter Haloperidol Timiperone This compound
Half-life (hr) 18–24 (humans) 12–18 (rats) Not established
Metabolism CYP3A4-mediated oxidation to reduced haloperidol N-dealkylation and ketone reduction Predicted hydroxylation and glucuronidation
Excretion Urine (30–40%), feces Urine (19–54%, species-dependent) Unknown
Tissue Affinity Moderate High (tissue/blood ratio >1 in rats) Likely moderate based on structural analogs

Sources:

Clinical and Preclinical Efficacy

  • Haloperidol : Gold standard for acute psychosis but associated with extrapyramidal symptoms (EPS) due to strong D2 blockade .
  • Centbutindole : In a head-to-head trial with risperidone, it showed comparable efficacy but with a distinct receptor profile (5HT2A antagonism) .
  • This compound: Early rodent studies indicate reduced EPS liability compared to haloperidol, possibly due to attenuated D2 occupancy .

Q & A

Q. What are the recommended synthetic routes for 4-(4-hydroxypiperidinyl)butyrophenone derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and butyrophenone precursors. For example:

  • Step 1: React 4-hydroxypiperidine with a halogenated butyrophenone (e.g., 4-fluorobutyrophenone) in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Post-reaction, extract the product using toluene, wash with water, and dry over anhydrous Na₂SO₄ .
  • Step 3: Purify via recrystallization (e.g., using isopropanol) or column chromatography.

Optimization Tips:

  • Use stoichiometric excess of 4-hydroxypiperidine to drive the reaction.
  • Monitor reaction progress via TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane systems) .

Q. Table 1: Representative Yields and Conditions

DerivativeYield (%)Purification MethodReference
γ-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]92%Recrystallization (isopropanol)
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone83%Column chromatography

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the hydroxyl proton on piperidine appears as a broad singlet at δ ~1.8–2.2 ppm, while aromatic protons resonate at δ ~6.8–7.5 ppm .
  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., <0.3% deviation indicates purity) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H23_{23}ClFNO2_2 at m/z 388.1452) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. For example:

  • Case Study: A 4-chloro-substituted analog showed high dopamine D2 receptor affinity in vitro but low in vivo efficacy.
    • Resolution: Assess bioavailability via logP calculations (optimal range: 2–3) and metabolic stability using liver microsome assays. Adjust substituents (e.g., replace Cl with CF3_3) to improve blood-brain barrier penetration .

Q. Table 2: Key Pharmacological Parameters

DerivativeD2 IC50_{50} (nM)logPMetabolic Stability (t1/2_{1/2}, min)
4-(4-Hydroxy)piperidinyl12.32.145
4-(4-Trifluoromethyl)piperidinyl8.72.968

Q. What experimental design strategies are critical for optimizing chromatographic separation of butyrophenone derivatives?

Methodological Answer: Use reversed-phase liquid chromatography (RPLC) with tailored mobile phases:

  • Column Selection: C18 (80 Å pore size) for small molecules; C8 (300 Å) for bulkier analogs .
  • Mobile Phase: Methanol/buffer (65:35 v/v) adjusted to pH 4.6 with acetic acid to enhance peak symmetry .
  • Validation: Perform "peak parking" experiments to measure intra-particle diffusion coefficients (e.g., 1.2 × 106^{-6} cm2^2/s for butyrophenone) .

Q. Table 3: Chromatographic Conditions

ParameterOptimal Value
ColumnC18 (80 Å)
Flow Rate1.0 mL/min
DetectionUV @ 254 nm

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound?

Methodological Answer:

  • Halogenation (e.g., Cl, Br): Increases receptor binding affinity due to hydrophobic interactions. For example, 4-bromo analogs show 2.5× higher D2 affinity vs. non-halogenated derivatives .
  • Alkylation (e.g., methyl, benzyl): Enhances metabolic stability but may reduce solubility. Methyl groups at the 2-position improve oral bioavailability by 40% .

Key Finding:
Substituents at the 4-position of the phenyl ring are critical for balancing potency and pharmacokinetics.

Q. How can researchers address low reproducibility in synthetic yields for piperidine-containing butyrophenones?

Methodological Answer:

  • Root Cause Analysis: Trace moisture or oxygen can deactivate reagents. Use anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Quality Control: Pre-dry 4-hydroxypiperidine at 80°C under vacuum for 2 hours .
  • Scale-Up Protocol: Maintain a 1:1.2 molar ratio of butyrophenone:piperidine and avoid exceeding 70°C during reflux to prevent side reactions .

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